molecular formula C22H23ClN2O3S B2656377 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866895-16-1

3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

Cat. No. B2656377
CAS RN: 866895-16-1
M. Wt: 430.95
InChI Key: VBRWTUDXIHKIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a quinoline ring, a sulfonyl group attached to a chlorophenyl group, a methoxy group, and a methylpiperidinyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including 3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline, are recognized for their anticorrosive capabilities. These compounds demonstrate significant effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms. This property is enhanced by polar substituents such as methoxy groups, enabling effective adsorption and protection against corrosion (Verma et al., 2020).

Bioactive Quinoxaline-Containing Sulfonamides

Quinoxaline and its derivatives, closely related to quinolines, are crucial in medicinal chemistry for their broad-spectrum applications. The integration of the sulfonamide group into quinoxaline enhances its therapeutic potential, exhibiting diverse biomedical activities such as antibacterial, antifungal, anti-inflammatory, and anticancer actions. These properties suggest that modifications on quinoxaline sulfonamide derivatives could yield advanced therapeutic agents for treating various diseases (Irfan et al., 2021).

Optoelectronic Applications

Quinazolines and pyrimidines, compounds structurally and functionally related to quinolines, have been extensively studied for their application in optoelectronic materials. Incorporation of quinazoline fragments into π-extended conjugated systems has shown significant value in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This indicates a promising avenue for the use of quinoline derivatives in developing advanced optoelectronic materials (Lipunova et al., 2018).

Chromogenic and Fluorogenic Anion Sensing

Quinoxaline-based chemosensors, closely related to quinoline derivatives, have shown significant potential in the detection of inorganic anions, crucial for various biomedical and environmental applications. These sensors utilize the structural features of quinoxaline to provide selective and sensitive detection of anions through chromogenic and fluorogenic responses. This functional property can be potentially applied or found in quinoline derivatives for developing advanced sensing technologies (Dey et al., 2018).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-15-9-11-25(12-10-15)22-19-13-17(28-2)5-8-20(19)24-14-21(22)29(26,27)18-6-3-16(23)4-7-18/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRWTUDXIHKIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline

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